Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)-
Overview
Description
Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- is a heterocyclic compound that belongs to the acridine family It is characterized by its fused ring structure, which includes both acridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- typically involves the condensation of appropriate acridine and quinoline derivatives. One common method includes the reaction of 9-aminoacridine with 4-chloromethylquinoline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and acridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine and quinoline products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the acridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted acridine and quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.
Medicine: Explored for its anticancer properties, as it can intercalate into DNA and disrupt the replication process in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of cancer cell proliferation and induce apoptosis. The compound may also interact with various enzymes involved in DNA repair and replication, further enhancing its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties, used as a disinfectant.
Acriflavine: An acridine derivative used in the treatment of bacterial infections and as a fluorescent dye.
Uniqueness
Acridine, 9,10-dihydro-9-(4-quinolinylmethyl)- is unique due to its dual acridine and quinoline structure, which enhances its intercalating ability and broadens its range of applications. Its specific substitution pattern also allows for targeted interactions with DNA and other biological molecules, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
9-(quinolin-4-ylmethyl)-9,10-dihydroacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2/c1-4-10-21-17(7-1)16(13-14-24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14,20,25H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDFANFMSSLQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CC4=CC=NC5=CC=CC=C45 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525745 | |
Record name | 9-[(Quinolin-4-yl)methyl]-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89313-71-3 | |
Record name | 9-[(Quinolin-4-yl)methyl]-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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